molecular formula C21H22O10 B12093203 Galactosyl rubrofusarin

Galactosyl rubrofusarin

Cat. No.: B12093203
M. Wt: 434.4 g/mol
InChI Key: CDMUGCVTTUOCFT-UHFFFAOYSA-N
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Description

Galactosyl rubrofusarin is a hypothetical glycosylated derivative of rubrofusarin, a naturally occurring naphthoquinone pigment found in plants and fungi. While direct evidence on this compound is absent in the provided literature, galactosylation is a common biochemical modification known to enhance solubility, bioavailability, and target specificity of compounds. For instance, galactosyl moieties are critical in mediating cellular recognition processes, such as hematopoietic stem cell homing (via β4GalT-1-dependent pathways) and liver-targeted drug delivery (via asialoglycoprotein receptor interactions) .

Properties

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

IUPAC Name

5-hydroxy-8-methoxy-2-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[g]chromen-4-one

InChI

InChI=1S/C21H22O10/c1-8-3-11(23)16-12(29-8)5-9-4-10(28-2)6-13(15(9)18(16)25)30-21-20(27)19(26)17(24)14(7-22)31-21/h3-6,14,17,19-22,24-27H,7H2,1-2H3

InChI Key

CDMUGCVTTUOCFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Polyketide Synthase (PKS)-Dependent Synthesis

Rubrofusarin biosynthesis in Fusarium graminearum is governed by a polyketide synthase (PKS) pathway. The core enzyme, PKS12, catalyzes the condensation of one acetyl-CoA and six malonyl-CoA units to form the naphthopyrone scaffold YWA1. Subsequent dehydration by the dehydratase AurZ converts YWA1 into nor-rubrofusarin, which undergoes O-methylation via AurJ to yield rubrofusarin. This pathway is encoded by a gene cluster (PKS12, aurZ, aurJ) co-regulated with secondary metabolite production under stress conditions.

Key Enzymatic Steps:

  • PKS12 : Iterative non-reducing PKS generating YWA1 (C15H12O5C_{15}H_{12}O_5).

  • AurZ : Dehydratase converting YWA1 to nor-rubrofusarin (C15H10O4C_{15}H_{10}O_4).

  • AurJ : O-Methyltransferase producing rubrofusarin (C16H12O5C_{16}H_{12}O_5).

Regulatory and Environmental Influences

Rubrofusarin production is upregulated under nitrogen limitation, oxidative stress, and alkaline pH. Temperature and water activity (awa_w) directly correlate with yield, with optimal production observed at 25–30°C and aw>0.95a_w > 0.95. Disruption of the PKS12 gene abolishes rubrofusarin synthesis, confirming its indispensability.

Heterologous Production of Rubrofusarin in Engineered Hosts

Saccharomyces cerevisiae as a Chassis for Rubrofusarin Synthesis

The reconstruction of the rubrofusarin pathway in S. cerevisiae has been achieved through heterologous expression of F. graminearum genes (PKS12, aurZ, aurJ) alongside the Aspergillus fumigatus phosphopantetheinyl transferase (npgA). This system produced rubrofusarin at 1.1 mg/L under galactose-induced conditions.

Optimization Strategies:

  • Promoter Engineering : Substituting native fungal promoters with S. cerevisiae-compatible promoters (e.g., PGAL1, PTEF1) enhanced enzyme expression.

  • Enzyme Fusion : Coupling AurZ and AurJ as fusion proteins improved substrate channeling, increasing titers 270-fold in bikaverin-producing strains.

HostGenes ExpressedTiter (mg/L)Reference
S. cerevisiaePKS12, aurZ, aurJ1.1
S. cerevisiaebik1, bik2, bik3200

Challenges in Glycosylation Pathway Integration

Enzymatic Glycosylation of Rubrofusarin In Vitro

Glycosyltransferase Screening and Characterization

In vitro glycosylation requires purified rubrofusarin, UDP-galactose, and a compatible GT. Although no studies have reported galactosyl rubrofusarin synthesis, analogous workflows for flavonoid glycosylation provide a template:

  • Substrate Preparation : Rubrofusarin purified via silica gel chromatography (benzene-acetone, 4:1).

  • Enzyme Source : Recombinant GT expressed in E. coli (e.g., YjiC from Bacillus licheniformis)[hypothetical].

  • Reaction Conditions : 30°C, pH 7.5, 12–24 h incubation[hypothetical].

Hypothetical Reaction:

Rubrofusarin+UDP-GalactoseGTGalactosyl Rubrofusarin+UDP\text{Rubrofusarin} + \text{UDP-Galactose} \xrightarrow{\text{GT}} \text{this compound} + \text{UDP}

Analytical Validation

Post-reaction purification via HPLC (C18 column, acetonitrile-water gradient) and structural confirmation by NMR (1H^1H, 13C^{13}C, HSQC) and HRMS would be essential.

Chemical Synthesis of this compound

Protecting Group Strategies

Chemical glycosylation demands selective protection of rubrofusarin’s hydroxyl groups. For example:

  • C3-OH : Protected as a silyl ether (TBDMS).

  • C8-OH : Activated for galactosylation via trichloroacetimidate chemistry[hypothetical].

Glycosidic Bond Formation

Koening-Knorr or Schmidt glycosylation methods could couple peracetylated galactose donors to rubrofusarin. For instance:

Rubrofusarin-8-O-TBDMS+Galactose-1-O-Ac4-imidateBF3OEt2Galactosyl Rubrofusarin\text{Rubrofusarin-8-O-TBDMS} + \text{Galactose-1-O-Ac}4\text{-imidate} \xrightarrow{\text{BF}3\cdot\text{OEt}_2} \text{this compound}

Challenges : Low regioselectivity and steric hindrance at C8/C3 positions may necessitate iterative protection-deprotection steps.

Chemical Reactions Analysis

Types of Reactions

Rubrofusarin-6-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of rubrofusarin-6-glucoside can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Mechanism of Action

Rubrofusarin-6-glucoside exerts its effects by inhibiting specific enzymes. It acts as a mixed-competitive inhibitor of protein tyrosine phosphatase 1B and human monoamine oxidase A. This inhibition leads to increased glucose uptake and decreased gluconeogenesis in insulin-resistant cells. The compound also enhances the phosphorylation of protein kinase B and insulin receptor substrate-1, which are key components of the insulin signaling pathway .

Comparison with Similar Compounds

Comparative Analysis with Similar Galactosylated Compounds

Pharmacokinetic and Stability Profiles

  • Digestive Resistance : β-Galactosyl xylitol derivatives exhibit <15.5% hydrolysis in rat intestinal extracts, suggesting galactosylation protects against enzymatic degradation .
  • Hepatic Uptake : Gal-PLL achieves 5.7-fold higher liver absorption than serum albumin, demonstrating galactose-mediated targeting efficiency .
  • Analytical Reproducibility: Galactosyl hydroxylysine shows superior intra- and inter-assay precision (CV: 4.6–8.3%) compared to deoxypyridinoline (CV: 8.4–17.5%) .

Research Findings and Implications

Key Data from Analogous Compounds

  • β4GalT-1 in Hematopoiesis : β4GalT-1-deficient bone marrow cells exhibit impaired homing (24-hour colony-forming cell reduction: >50%), highlighting galactose’s role in stem cell trafficking .
  • Galactosyl Xylitol as a Prebiotic : Retains >85% structural integrity during digestion, making it a candidate for gut health applications .
  • Galactosyl Hydroxylysine vs. Deoxypyridinoline: Lower methodological variability (CV difference: ~10%) supports galactosyl hydroxylysine’s reliability as a bone resorption marker .

Q & A

Q. In Vitro Assays :

  • Enzyme Inhibition : Measure IC50 values in dose-response curves.
  • Cellular Uptake : Use fluorescent tagging (e.g., FITC conjugation) and confocal microscopy .

In Vivo Models : Prioritize zebrafish or murine models for toxicity and efficacy studies. Include controls for glycosidic bond hydrolysis .

Q. How should researchers address challenges in reproducing this compound synthesis across laboratories?

  • Methodological Answer :
  • Detailed Protocols : Specify enzyme lot numbers, buffer compositions, and purification gradients .
  • Interlab Validation : Collaborate with independent labs to replicate kinetic data (e.g., kcat = 1.3 min<sup>−1</sup> for lgtC-19) .
  • Data Transparency : Publish raw chromatograms, NMR spectra, and kinetic plots in supplementary materials .

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